[5-(3-Chlorophenyl)isoxazol-3-yl]methanol
Overview
Description
“[5-(3-Chlorophenyl)isoxazol-3-yl]methanol” is a chemical compound with the empirical formula C10H8ClNO2 and a molecular weight of 209.63 . It is a solid substance .
Molecular Structure Analysis
The SMILES string for this compound is OCc1cc(no1)-c2cccc(Cl)c2 . The InChI key is OHRGKDSKISQNMO-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“this compound” is a solid substance . Its molecular formula is C10H8ClNO2 and it has a molecular weight of 209.63 .Scientific Research Applications
Corrosion Inhibition
Isoxazole derivatives, including those structurally related to [5-(3-Chlorophenyl)isoxazol-3-yl]methanol, have been investigated for their corrosion inhibition properties. A study by Sadeghzadeh et al. (2021) highlighted the efficiency of isoxazole compounds as corrosion inhibitors for mild steel in acidic environments. The inhibitors exhibited mixed-type inhibition behavior, with effectiveness increasing alongside inhibitor concentration and decreasing with temperature rise (Sadeghzadeh, Ejlali, Es’haghi, Basharnavaz, & Seyyedi, 2021).
Chemical Synthesis and Characterization
Isoxazoles, including chlorophenyl variants, serve as critical intermediates in synthesizing complex organic molecules. Mirzaei, Tabrizi, and Edjlali (2008) explored the synthesis of alkyl(isoxazolylmethoxyphenyl)tetrazoles, demonstrating the versatility of isoxazole derivatives in organic synthesis. These compounds were produced in high yields, indicating the potential for this compound to serve as a precursor in similar synthetic routes (Mirzaei, Tabrizi, & Edjlali, 2008).
Antimicrobial and Anticancer Activity
Compounds structurally related to this compound have been evaluated for their biological activities. Rao et al. (2014) synthesized 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives, which demonstrated potent cytotoxicity against various human cancer cell lines. This suggests that this compound derivatives could have potential applications in developing new anticancer agents (Rao, Kurumurthy, Veeraswamy, Poornachandra, Ganesh Kumar, & Narsaiah, 2014).
Molecular Docking and Biological Evaluation
The molecular structure and biological activities of isoxazole derivatives have been extensively studied. Sivakumar et al. (2021) conducted a combined experimental and theoretical study on a molecule closely related to this compound, revealing insights into its molecular geometry, vibrational studies, and antimicrobial activity. Such studies underscore the importance of isoxazole derivatives in drug discovery and development processes (Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, & Vanasundari, 2021).
Safety and Hazards
Future Directions
Isoxazoles, including “[5-(3-Chlorophenyl)isoxazol-3-yl]methanol”, are of significant interest in the field of drug discovery due to their presence in many commercially available drugs . They are also synthetically useful due to the labile N–O bond in the isoxazole ring . Therefore, future research may focus on developing new synthetic strategies and exploring the biological activities of isoxazoles .
Mechanism of Action
Phenyl compounds are a class of organic compounds that contain a phenyl functional group, which is a six-membered aromatic ring, minus a hydrogen, thus represented as -C6H5. This class of compounds is known for its contribution to the therapeutic properties of several drugs due to the ability of the phenyl group to interact with various enzymes and receptors in the body .
Isoxazole is a five-membered ring compound containing an oxygen atom and a nitrogen atom. Isoxazole rings are found in some natural products, such as ibotenic acid. They are also found in a number of drugs, including COX-2 inhibitors .
Properties
IUPAC Name |
[5-(3-chlorophenyl)-1,2-oxazol-3-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-8-3-1-2-7(4-8)10-5-9(6-13)12-14-10/h1-5,13H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLDPDOSTBIXLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=NO2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
657424-79-8 | |
Record name | 5-(3-Chlorophenyl)-3-isoxazolemethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0657424798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(3-CHLOROPHENYL)-3-ISOXAZOLEMETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPP9WBH6V7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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